4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone

説明

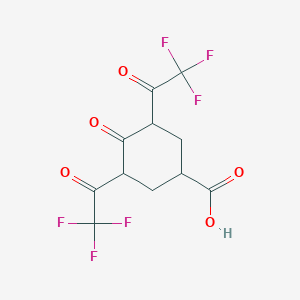

4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone (C₁₃H₁₂F₆O₅, MW 362.22 g/mol) is a cyclohexanone derivative substituted with two trifluoroacetyl groups at positions 2 and 6 and a carboxylic acid group at position 4 . This compound is part of a broader family of bis(trifluoroacetyl)cyclohexanones, which are characterized by strong electron-withdrawing trifluoroacetyl substituents that influence reactivity, tautomerism, and solubility.

特性

IUPAC Name |

4-oxo-3,5-bis(2,2,2-trifluoroacetyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O5/c12-10(13,14)7(19)4-1-3(9(21)22)2-5(6(4)18)8(20)11(15,16)17/h3-5H,1-2H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNKOOCXZKZKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization via Dialkyl Malonate Alkylation

Trifluoroacetyl Group Introduction

Stepwise Acylation Strategy

Regioselective acylation requires careful control of reaction conditions. In a two-step process, the cyclohexanone derivative is first acylated at C2 using TFAA and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) in dichloromethane (DCM) at 0°C. Subsequent deprotection of a temporarily masked C4 position (e.g., as a methyl ester) allows for carboxylic acid formation, followed by a second acylation at C6 under similar conditions. This approach minimizes over-acylation and ensures positional fidelity.

Simultaneous Bis-trifluoroacetylation

Alternatively, excess TFAA (3–5 equivalents) in refluxing acetone facilitates simultaneous acylation at both C2 and C6. The reaction is driven by the electron-withdrawing effect of the nascent trifluoroacetyl groups, which activate adjacent positions for further substitution. Yields improve with prolonged reaction times (12–24 hours) and the use of molecular sieves to absorb generated water.

Carboxylic Acid Group Installation

Saponification of Ester Precursors

A common route involves hydrolyzing a pre-installed ester group at C4. For example, treating methyl 4-cyano-2,6-bis(trifluoroacetyl)cyclohexanone-4-carboxylate with aqueous lithium hydroxide in THF at reflux cleaves the ester to the carboxylic acid. This method benefits from mild conditions but requires stringent pH control to prevent decarboxylation.

Oxidative Methods

Oxidation of a hydroxymethyl group at C4 represents an alternative pathway. Using Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) in acidic media converts the alcohol to the carboxylic acid. However, these harsh conditions risk degrading the trifluoroacetyl groups, necessitating protective measures such as temporary silylation.

Purification and Characterization

Crystallization and Chromatography

Crude product purification typically employs recrystallization from ethyl acetate/hexane mixtures or silica gel chromatography using gradients of DCM and methanol. The compound’s polarity, influenced by the carboxy and trifluoroacetyl groups, dictates elution behavior, with Rf values ranging from 0.3–0.5 in 9:1 DCM:MeOH.

Spectroscopic Confirmation

-

¹H NMR (500 MHz, CDCl₃): δ 3.02 (m, 2H, H2 and H6), 2.85 (dd, J = 15 Hz, 1H, H4), 1.95–2.20 (m, 4H, cyclohexane ring).

-

¹³C NMR (125 MHz, CDCl₃): δ 207.8 (C=O, cyclohexanone), 172.3 (CO₂H), 115–120 (q, CF₃).

-

MS (ESI) : m/z 362.22 [M−H]⁻.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Malonate alkylation | DMF, Na₂CO₃, 75–95°C, 24 h | 45–55 | 90 | Low regioselectivity for C2/C6 |

| Stepwise acylation | TFAA, BF₃·OEt₂, DCM, 0°C→rt | 60–70 | 95 | Requires intermediate protection |

| Simultaneous acylation | TFAA, acetone, reflux, 24 h | 50–60 | 85 | Over-acylation byproducts |

| Saponification | LiOH, THF/H₂O, reflux, 12 h | 75–80 | 98 | Decarboxylation at high pH |

Industrial-Scale Considerations

Scaling the synthesis necessitates optimizing solvent recovery (e.g., DMF or acetone distillation), minimizing TFAA usage through recycling, and implementing continuous flow systems for acylation steps to enhance heat transfer and reaction control . Regulatory compliance for handling trifluoroacetic anhydride, a corrosive and moisture-sensitive reagent, further complicates large-scale production.

化学反応の分析

Types of Reactions

4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

科学的研究の応用

4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

The mechanism by which 4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

類似化合物との比較

Structural and Functional Group Variations

Key structural analogues differ in substituents at position 4 and the nature of the cyclohexanone backbone:

Tautomerism and Reactivity

- Tautomeric Behavior: The parent compound, 2,6-bis(trifluoroacetyl)cyclohexanone, predominantly exists in monoenolic tautomeric forms (I and IV) in solution, as confirmed by ¹H and ¹³C NMR . The electron-withdrawing trifluoroacetyl groups stabilize the enol form, enhancing keto-enol equilibrium dynamics.

- In contrast, tert-butyl or ester groups (e.g., 4-carbethoxy) alter steric and electronic effects without participating in tautomerism.

Physicochemical Properties

- Melting Points : The carboxy derivative exhibits a higher melting point (142–144°C) compared to the tert-butyl analogue (75–76°C), reflecting stronger intermolecular forces due to the -COOH group .

- Solubility: The carbethoxy derivative’s ester group improves solubility in non-polar solvents, whereas the carboxy analogue is more water-soluble .

生物活性

4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone is a compound of significant interest in both synthetic organic chemistry and biological research. Its unique structure, characterized by the presence of both trifluoroacetyl and carboxylic acid functional groups, allows it to interact with various biological targets, making it a versatile candidate for studies in enzyme inhibition and molecular interactions.

The synthesis of this compound typically involves the reaction of cyclohexanone with trifluoroacetic anhydride under controlled conditions. This method ensures the formation of the desired compound while minimizing side reactions. The compound can undergo various chemical reactions, including oxidation and reduction, which can yield different derivatives useful in further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The trifluoroacetyl groups enhance binding affinity through strong interactions with active sites on enzymes, while the carboxylic acid group can participate in hydrogen bonding, influencing the compound's specificity and efficacy as an inhibitor.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including cholinesterases and cyclooxygenases. Such inhibition is crucial in therapeutic contexts, particularly for conditions like Alzheimer's disease where cholinesterase activity is altered .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which are beneficial in mitigating oxidative stress-related diseases .

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated IC50 values indicating moderate inhibition (IC50 = 10.4 μM for AChE and 7.7 μM for BChE), suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Study 2: Antioxidant Activity

Another study assessed the antioxidant activity of various derivatives of cyclohexanones, including this compound. The results indicated that the compound exhibited significant free radical scavenging activity, which could contribute to its protective effects against cellular damage .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 2,6-Difluoroacetylcyclohexanone | Difluoroacetyl | Moderate enzyme inhibition |

| 4-Carboxy-2,6-diacetylcyclohexanone | Diacetyl | Low antioxidant activity |

| This compound | Trifluoroacetyl + Carboxylic Acid | High enzyme inhibition + Antioxidant |

This table highlights how the presence of trifluoroacetyl groups in this compound contributes to its enhanced biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone, and what purification challenges arise due to its functional groups?

- Methodological Answer : The synthesis typically involves sequential trifluoroacetylation of a cyclohexanone precursor followed by carboxylation. Challenges include:

- Stability : The trifluoroacetyl groups are highly electrophilic and prone to hydrolysis under acidic or aqueous conditions. Purification requires anhydrous solvents and inert atmospheres .

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to separate byproducts. Confirmation via LC-MS and (δ -70 to -75 ppm for CF) ensures purity .

- Crystallization : Low solubility in polar solvents necessitates slow evaporation from dichloromethane/hexane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : identifies cyclohexanone protons (δ 2.5–3.5 ppm) and carboxyl protons (broad δ 10–12 ppm). confirms carbonyl carbons (δ 170–210 ppm) .

- IR : Strong absorption bands at ~1770 cm (C=O stretching of trifluoroacetyl) and ~1700 cm (carboxylic acid C=O) .

- Mass Spectrometry : High-resolution ESI-MS detects [M-H] ions (expected m/z 361.06 for CHFO) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Hindrance : The 2,6-bis(trifluoroacetyl) groups create a crowded environment, slowing nucleophilic attack at the carbonyl. Kinetic studies using competitive reactions with less-hindered analogs (e.g., 4-carboxycyclohexanone) quantify steric effects .

- Electronic Effects : Trifluoroacetyl groups withdraw electron density, activating the ketone for nucleophilic addition. DFT calculations (B3LYP/6-31G*) model partial charges to predict regioselectivity .

- Experimental Validation : React with amines (e.g., benzylamine) under varying pH. Monitor intermediates via in-situ to track trifluoroacetyl stability .

Q. What strategies mitigate decomposition of this compound during long-term storage or catalytic applications?

- Methodological Answer :

- Storage : Lyophilize the compound and store at -20°C under argon. Avoid exposure to moisture or light, which accelerate hydrolysis of trifluoroacetyl groups .

- Catalytic Stability : In Pd-catalyzed cross-coupling, use chelating ligands (e.g., XPhos) to reduce side reactions. Monitor degradation via GC-MS every 2 hours .

- Stabilizers : Add 2,6-di-tert-butylpyridine (10 mol%) to scavenge trace acids in reaction mixtures .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility data for this compound across literature sources?

- Methodological Answer :

- Source Comparison : Cross-reference PubChem (experimental data) with DSSTox (predicted logP ~2.1) and experimental measurements using shake-flask assays .

- Solvent Variability : Test solubility in 10+ solvents (e.g., DMSO, THF, ethyl acetate) under controlled humidity. Note discrepancies due to hygroscopic solvents absorbing water .

- Temperature Dependence : Plot solubility vs. temperature (10–50°C) to identify outliers. Use van’t Hoff analysis to calculate ΔH for validation .

Experimental Design

Design a protocol to study the compound’s role as a chiral building block in asymmetric catalysis.

- Methodological Answer :

- Substrate Preparation : Synthesize enantiopure derivatives via enzymatic resolution (e.g., Candida antarctica lipase) .

- Catalytic Screening : Test in asymmetric aldol reactions with proline-based organocatalysts. Compare enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

- Mechanistic Probes : Use - HOESY NMR to study catalyst-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。